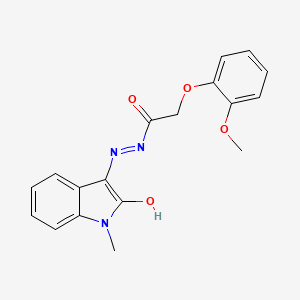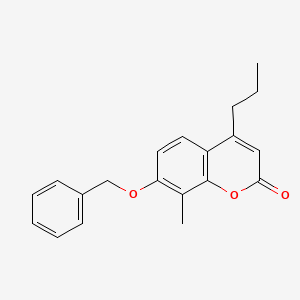![molecular formula C19H15NO2 B5764173 2-({[1-(hydroxymethyl)-2-naphthyl]oxy}methyl)benzonitrile](/img/structure/B5764173.png)
2-({[1-(hydroxymethyl)-2-naphthyl]oxy}methyl)benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-({[1-(hydroxymethyl)-2-naphthyl]oxy}methyl)benzonitrile, also known as NM-3, is a chemical compound that has been extensively studied due to its potential applications in scientific research. This compound belongs to the class of nitrile-containing compounds, which are widely used in various fields such as pharmaceuticals, agrochemicals, and materials science.
Mécanisme D'action
The mechanism of action of 2-({[1-(hydroxymethyl)-2-naphthyl]oxy}methyl)benzonitrile is not fully understood. However, it has been proposed that 2-({[1-(hydroxymethyl)-2-naphthyl]oxy}methyl)benzonitrile exerts its biological activities by modulating various signaling pathways. For example, 2-({[1-(hydroxymethyl)-2-naphthyl]oxy}methyl)benzonitrile has been shown to inhibit the Akt signaling pathway, which is involved in cell proliferation and survival. Moreover, 2-({[1-(hydroxymethyl)-2-naphthyl]oxy}methyl)benzonitrile has been shown to inhibit the NF-κB signaling pathway, which is involved in inflammation and immune responses. Additionally, 2-({[1-(hydroxymethyl)-2-naphthyl]oxy}methyl)benzonitrile has been shown to inhibit the MAPK signaling pathway, which is involved in cell growth and differentiation.
Biochemical and Physiological Effects
2-({[1-(hydroxymethyl)-2-naphthyl]oxy}methyl)benzonitrile has been shown to exhibit various biochemical and physiological effects. For example, 2-({[1-(hydroxymethyl)-2-naphthyl]oxy}methyl)benzonitrile has been shown to induce apoptosis, which is a programmed cell death process that plays a critical role in maintaining tissue homeostasis. Moreover, 2-({[1-(hydroxymethyl)-2-naphthyl]oxy}methyl)benzonitrile has been shown to inhibit angiogenesis, which is the process of forming new blood vessels that is essential for tumor growth and metastasis. Additionally, 2-({[1-(hydroxymethyl)-2-naphthyl]oxy}methyl)benzonitrile has been shown to modulate the immune system by inhibiting the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
2-({[1-(hydroxymethyl)-2-naphthyl]oxy}methyl)benzonitrile has several advantages as a research tool. It is a small molecule that can easily penetrate cell membranes, making it suitable for in vitro and in vivo studies. Moreover, 2-({[1-(hydroxymethyl)-2-naphthyl]oxy}methyl)benzonitrile is relatively stable and can be easily synthesized in large quantities. However, 2-({[1-(hydroxymethyl)-2-naphthyl]oxy}methyl)benzonitrile also has some limitations. It has poor water solubility, which can limit its bioavailability and efficacy in vivo. Moreover, 2-({[1-(hydroxymethyl)-2-naphthyl]oxy}methyl)benzonitrile has not been extensively studied in animal models, and its toxicity profile is not fully understood.
Orientations Futures
There are several future directions for the research on 2-({[1-(hydroxymethyl)-2-naphthyl]oxy}methyl)benzonitrile. Firstly, further studies are needed to elucidate the mechanism of action of 2-({[1-(hydroxymethyl)-2-naphthyl]oxy}methyl)benzonitrile and its downstream targets. Secondly, the efficacy and safety of 2-({[1-(hydroxymethyl)-2-naphthyl]oxy}methyl)benzonitrile in animal models need to be evaluated to determine its potential for clinical use. Thirdly, the development of 2-({[1-(hydroxymethyl)-2-naphthyl]oxy}methyl)benzonitrile derivatives with improved water solubility and bioavailability could enhance its therapeutic potential. Finally, the combination of 2-({[1-(hydroxymethyl)-2-naphthyl]oxy}methyl)benzonitrile with other anticancer agents or immunomodulators could enhance its efficacy and reduce toxicity.
Méthodes De Synthèse
The synthesis of 2-({[1-(hydroxymethyl)-2-naphthyl]oxy}methyl)benzonitrile involves a multi-step reaction sequence, starting from 2-naphthol and benzyl cyanide. The first step involves the protection of the hydroxyl group of 2-naphthol using a suitable protecting group such as benzyl ether. The protected 2-naphthol is then reacted with chloromethyl methyl ether to form the corresponding ether derivative. The ether derivative is then reacted with sodium cyanide to form the nitrile derivative, which is subsequently reduced using a reducing agent such as lithium aluminum hydride to form 2-({[1-(hydroxymethyl)-2-naphthyl]oxy}methyl)benzonitrile.
Applications De Recherche Scientifique
2-({[1-(hydroxymethyl)-2-naphthyl]oxy}methyl)benzonitrile has been extensively studied for its potential applications in scientific research. It has been shown to exhibit a wide range of biological activities such as anticancer, antifungal, and anti-inflammatory activities. 2-({[1-(hydroxymethyl)-2-naphthyl]oxy}methyl)benzonitrile has also been shown to inhibit the growth of various cancer cells such as breast cancer, lung cancer, and colon cancer cells. Moreover, 2-({[1-(hydroxymethyl)-2-naphthyl]oxy}methyl)benzonitrile has been shown to exhibit potent antifungal activity against various fungal strains such as Candida albicans and Aspergillus niger. Additionally, 2-({[1-(hydroxymethyl)-2-naphthyl]oxy}methyl)benzonitrile has been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha.
Propriétés
IUPAC Name |
2-[[1-(hydroxymethyl)naphthalen-2-yl]oxymethyl]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO2/c20-11-15-6-1-2-7-16(15)13-22-19-10-9-14-5-3-4-8-17(14)18(19)12-21/h1-10,21H,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXQRBXXXZJWWAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2CO)OCC3=CC=CC=C3C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-({[1-(Hydroxymethyl)naphthalen-2-yl]oxy}methyl)benzonitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-allyl-2-{[2-oxo-2-(3,4,5-trimethoxyphenyl)ethyl]thio}-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B5764091.png)
![4-[(4-ethyl-1-piperazinyl)carbonothioyl]phenol](/img/structure/B5764100.png)

![methyl {[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetate](/img/structure/B5764105.png)
![4-amino-5-[(3,4-dichlorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B5764118.png)

![N-[4-(acetylamino)phenyl]-4-phenylbutanamide](/img/structure/B5764138.png)
![N'-[(3,5-dimethylphenoxy)acetyl]-3-methyl-1H-pyrazole-5-carbohydrazide](/img/structure/B5764139.png)
![4-{[(2,6-dichlorobenzyl)thio]acetyl}morpholine](/img/structure/B5764152.png)


![1-[1-(4-amino-1,2,5-oxadiazol-3-yl)-5-methyl-1H-1,2,3-triazol-4-yl]ethanone [1-(4-nitrophenyl)ethylidene]hydrazone](/img/structure/B5764168.png)
![2-(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide](/img/structure/B5764182.png)
![2-[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]-N'-(4-cyanobenzylidene)acetohydrazide](/img/structure/B5764187.png)